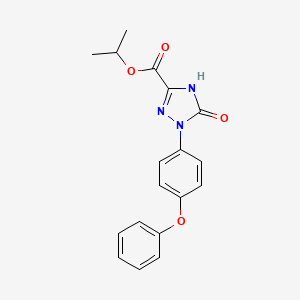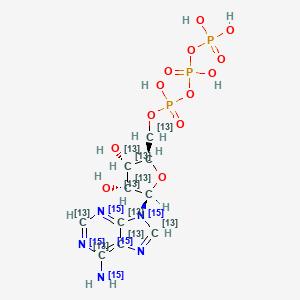
2,2-Dibromo-1-(4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(4-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O2 It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone typically involves the bromination of 1-(4-ethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of handling hazardous bromine.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-ethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to 1-(4-ethoxyphenyl)ethanone using reducing agents like zinc and acetic acid.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Zinc (Zn) in acetic acid (CH3COOH) or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of 1-(4-ethoxyphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,2-Dibromo-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of brominated drugs with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of brominated polymers and resins.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In biological systems, it may interact with enzymes or proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of an ethoxy group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of an ethoxy group.
2-Bromo-1,2-bis(4-methoxyphenyl)ethanone: Contains two methoxyphenyl groups.
Uniqueness
2,2-Dibromo-1-(4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in chemical and biological systems
Properties
Molecular Formula |
C10H10Br2O2 |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
XPKGGNPFFWBRNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)

![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)






![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)

![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)
